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molecular formula C8H8N2O B1281046 4-Aminoindolin-2-one CAS No. 54523-76-1

4-Aminoindolin-2-one

Cat. No. B1281046
M. Wt: 148.16 g/mol
InChI Key: ZNINKECAYRRRRK-UHFFFAOYSA-N
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Patent
US07989624B2

Procedure details

Essentially following the procedures described in Intermediate 4, but using 4-nitro-1,3-dihydro-2H-indol-2-one from Step A in place of 5-nitro-1′-{[2-(trimethylsilyl)ethoxy]methyl}-1,3-dihydrospiro[indene-2,3′-pyrrolo[2,3-b]pyridin]-2′(1′H)-one, the title compound was obtained. MS: m/z=149(M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrCC1C=CC([N+]([O-])=O)=CC=1CBr.[N+:14]([C:17]1[CH:25]=[CH:24][CH:23]=[C:22]2[C:18]=1[CH2:19][C:20](=[O:26])[NH:21]2)([O-])=O>>[NH2:14][C:17]1[CH:25]=[CH:24][CH:23]=[C:22]2[C:18]=1[CH2:19][C:20](=[O:26])[NH:21]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C=C(C=C1)[N+](=O)[O-])CBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C2CC(NC2=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C2CC(NC2=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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